molecular formula C21H11F3N2O4S2 B11690442 (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11690442
M. Wt: 476.5 g/mol
InChI Key: DUSIDOHCEOCBKM-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a nitrophenyl group, a thiazolidinone core, and a trifluoromethylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 3-(trifluoromethyl)phenylthiourea under basic conditions to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring and the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting properties such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound’s ability to interact with biological targets makes it a candidate for drug development. Studies are being conducted to evaluate its efficacy and safety in treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate compounds

Uniqueness

Compared to similar compounds, (5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the nitrophenyl and furan rings contribute to its versatility in chemical reactions.

Properties

Molecular Formula

C21H11F3N2O4S2

Molecular Weight

476.5 g/mol

IUPAC Name

(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H11F3N2O4S2/c22-21(23,24)13-2-1-3-15(10-13)25-19(27)18(32-20(25)31)11-16-8-9-17(30-16)12-4-6-14(7-5-12)26(28)29/h1-11H/b18-11-

InChI Key

DUSIDOHCEOCBKM-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.